N-(2,5-dichlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or from other compounds.Molecular Structure Analysis
This would involve a detailed description of the compound’s molecular structure, including the types of bonds it contains (covalent, ionic, etc.), its molecular geometry, and any notable structural features.Chemical Reactions Analysis
This would involve a description of the chemical reactions the compound is known to undergo, including the reactants, products, and conditions necessary for these reactions to occur.Physical And Chemical Properties Analysis
This would involve a description of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, molar mass, and any other relevant properties.Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
A study by Stec et al. (2011) discusses the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, highlighting the exploration of various heterocycles to improve metabolic stability. This indicates a key application in designing potent and stable inhibitors for cancer therapy and other diseases related to these pathways (Stec et al., 2011).
Materials Science and Photovoltaic Efficiency
Mary et al. (2020) synthesized bioactive benzothiazolinone acetamide analogs and evaluated their photovoltaic efficiency, suggesting an application in the development of photosensitizers for dye-sensitized solar cells (DSSCs). This research underscores the potential of such compounds in renewable energy technologies (Mary et al., 2020).
Pharmaceutical Patent Analysis
Habernickel (2002) presents an analysis of pharmaceutical patents, including compounds with a variety of activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic. This underscores the broad application of such compounds in drug discovery and development (Habernickel, 2002).
Anticancer Activity
Evren et al. (2019) synthesized 5-methyl-4-phenyl thiazole derivatives and evaluated their anticancer activity, highlighting the potential of these compounds in developing new therapeutic agents against cancer (Evren et al., 2019).
Antimicrobial and Antifungal Activities
Sayed et al. (2003) explored the preparation of new heterocyclic compounds with expected biological activity, demonstrating antimicrobial and antifungal potentials. This research highlights the application of such compounds in addressing infectious diseases (Sayed et al., 2003).
Safety And Hazards
This would involve a description of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, reactivity, and any necessary safety precautions for handling or storage.
Future Directions
This would involve a discussion of potential future research directions or applications for the compound, based on its known properties and behaviors.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a comprehensive analysis, I would recommend consulting a variety of scientific resources, including textbooks, research articles, and reputable online databases. Always ensure that your sources are reliable and up-to-date.
I hope this general approach helps, and I apologize for not being able to provide more specific information on your compound. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2FN4OS2/c1-12-21(32-22(26-12)13-2-5-15(25)6-3-13)17-8-9-20(29-28-17)31-11-19(30)27-18-10-14(23)4-7-16(18)24/h2-10H,11H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUDRXUAVVPHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide |
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